molecular formula C5H12ClF6N2P B021838 Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate CAS No. 94790-35-9

Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate

Cat. No.: B021838
CAS No.: 94790-35-9
M. Wt: 280.58 g/mol
InChI Key: CUKNPSDEURGZCO-UHFFFAOYSA-N
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Description

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is a chemical compound widely used in organic synthesis, particularly in peptide coupling reactions. It is known for its efficiency and stability, making it a valuable reagent in various chemical processes.

Mechanism of Action

Target of Action

The primary targets of TCFH are the amino acids in peptide synthesis . It acts as a general activating agent in solid-phase chemistry, promoting the formation of amide derivatives rather than amides .

Mode of Action

TCFH interacts with its targets (amino acids) by facilitating the formation of onium salts . This interaction results in changes at the molecular level, enabling the synthesis of peptides.

Biochemical Pathways

The key biochemical pathway affected by TCFH is the peptide coupling process . The compound’s interaction with amino acids leads to the formation of onium salts, which are crucial intermediates in peptide synthesis. The downstream effects of this pathway include the production of peptides, which play vital roles in various biological processes.

Result of Action

The primary result of TCFH’s action is the synthesis of peptides . It can also be used as a reactant for the synthesis of cancer cell cytotoxins , indicating its potential use in cancer research and treatment.

Action Environment

The efficacy and stability of TCFH are likely influenced by various environmental factors. For instance, the compound is typically stored at temperatures of 2-8°C , suggesting that temperature could play a role in maintaining its stability Other factors, such as pH and the presence of other chemicals, might also affect its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate can be synthesized through the reaction of N,N,N’,N’-tetramethylformamidinium chloride with hexafluorophosphoric acid. The reaction typically occurs in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate involves large-scale reactions in batch or continuous flow reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and solvent composition. Purification is usually achieved through crystallization or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate primarily undergoes substitution reactions, where it acts as a coupling reagent to facilitate the formation of amide bonds. It can also participate in other types of reactions, such as esterification and amidation.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines and carboxylic acids. The reaction typically occurs in the presence of a base such as triethylamine or N,N-diisopropylethylamine.

    Esterification: Alcohols and carboxylic acids are used as reagents, with the reaction often conducted under mild heating.

    Amidation: Amines and carboxylic acids are the primary reagents, with the reaction facilitated by the presence of a base.

Major Products

The major products formed from these reactions include amides, esters, and other derivatives depending on the specific reagents used. For example, in peptide synthesis, the primary product is the peptide bond formed between amino acids.

Scientific Research Applications

Chemistry

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is extensively used in organic synthesis, particularly in the formation of peptide bonds. It is a key reagent in solid-phase peptide synthesis, where it helps in the coupling of amino acids to form peptides and proteins.

Biology

In biological research, this compound is used in the synthesis of peptide-based drugs and bioconjugates. It facilitates the formation of stable amide bonds, which are crucial for the stability and activity of many biologically active molecules.

Medicine

In medicinal chemistry, chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is used in the synthesis of various pharmaceuticals, including peptide-based drugs and small molecule inhibitors. Its efficiency in forming amide bonds makes it valuable in the development of new therapeutic agents.

Industry

In the industrial sector, this compound is used in the large-scale production of peptides and other organic compounds. Its stability and efficiency make it a preferred reagent in manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N,N,N’,N’-Tetramethylchloroformamidinium hexafluorophosphate
  • Fluoro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate
  • Propylphosphonic anhydride

Uniqueness

Chloro-N,N,N’,N’-tetramethylformamidinium hexafluorophosphate is unique due to its high efficiency and stability in peptide coupling reactions. Compared to similar compounds, it offers better yields and fewer side reactions, making it a preferred choice in both research and industrial applications.

Properties

IUPAC Name

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKNPSDEURGZCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50451023
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207915-99-9, 94790-35-9
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50451023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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